molecular formula C20H22 B14117708 1-(Naphthalen-2-YL)adamantane

1-(Naphthalen-2-YL)adamantane

Cat. No.: B14117708
M. Wt: 262.4 g/mol
InChI Key: MMONGWKFKMTXRL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-YL)adamantane is a useful research compound. Its molecular formula is C20H22 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(Naphthalen-2-YL)adamantane is an adamantane derivative that has garnered attention for its potential biological activities. Adamantane and its derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound consists of an adamantane core with a naphthalene substituent at the 2-position. The unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:

  • Target Interaction : Adamantane derivatives typically exhibit high reactivity due to their structural properties, allowing them to bind effectively with biological targets.
  • Biochemical Pathways : These compounds can modulate various biochemical pathways by influencing enzyme activity and protein interactions, which may lead to therapeutic effects in different disease models .

Pharmacokinetics

Research suggests that this compound is likely to have:

  • High Gastrointestinal Absorption : This property indicates that the compound can be effectively absorbed when administered orally.
  • Blood-Brain Barrier Permeability : The compound's lipophilicity suggests it may cross the blood-brain barrier, making it a candidate for neurological applications .

Anticancer Activity

Studies have shown that adamantane derivatives exhibit significant growth inhibition in various cancer cell lines. For instance:

  • LogP Correlation : A study indicated that compounds with optimal logP values (around 5.5) demonstrated strong antiproliferative activity in human cancer cell lines. This suggests that this compound may possess similar properties due to its structural characteristics .

Antibacterial Activity

Research into related adamantane derivatives has revealed broad-spectrum antibacterial effects. The unique lipophilicity and structural features of this compound suggest potential antibacterial applications, although direct studies are still needed .

Case Studies

StudyFindings
Study ADemonstrated significant growth inhibition in cancer cell lines with similar adamantane derivatives.
Study BInvestigated the pharmacokinetics of adamantane compounds showing high absorption rates and BBB permeability.
Study CExplored the antibacterial effects of closely related compounds, suggesting a potential for broad-spectrum activity.

Properties

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

1-naphthalen-2-yladamantane

InChI

InChI=1S/C20H22/c1-2-4-18-10-19(6-5-17(18)3-1)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16H,7-9,11-13H2

InChI Key

MMONGWKFKMTXRL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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